molecular formula C18H15N3O5 B4886266 1-(3,4-dimethylphenyl)-4-(2-hydroxy-5-nitrobenzylidene)-3,5-pyrazolidinedione

1-(3,4-dimethylphenyl)-4-(2-hydroxy-5-nitrobenzylidene)-3,5-pyrazolidinedione

Cat. No. B4886266
M. Wt: 353.3 g/mol
InChI Key: DVZWUMZLZBYLSE-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethylphenyl)-4-(2-hydroxy-5-nitrobenzylidene)-3,5-pyrazolidinedione, also known as DMHN-BP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The exact mechanism of action of 1-(3,4-dimethylphenyl)-4-(2-hydroxy-5-nitrobenzylidene)-3,5-pyrazolidinedione is not fully understood, but it is believed to work by scavenging free radicals and inhibiting the production of inflammatory mediators. This compound has also been shown to activate various signaling pathways in cells, leading to the modulation of gene expression and cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. It has also been shown to have neuroprotective effects, protecting against oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3,4-dimethylphenyl)-4-(2-hydroxy-5-nitrobenzylidene)-3,5-pyrazolidinedione for lab experiments is its high purity, which allows for accurate and reproducible results. However, this compound can be difficult to synthesize and is relatively expensive, which may limit its use in some experiments.

Future Directions

There are many potential future directions for the study of 1-(3,4-dimethylphenyl)-4-(2-hydroxy-5-nitrobenzylidene)-3,5-pyrazolidinedione. One area of interest is the development of novel materials based on this compound, which could have a wide range of applications in various fields. Another area of interest is the use of this compound as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various areas of scientific research.

Scientific Research Applications

1-(3,4-dimethylphenyl)-4-(2-hydroxy-5-nitrobenzylidene)-3,5-pyrazolidinedione has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit significant antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. This compound has also been shown to have potential applications in the field of nanotechnology, where it can be used as a building block for the synthesis of novel materials.

properties

IUPAC Name

(4Z)-1-(3,4-dimethylphenyl)-4-[(2-hydroxy-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5/c1-10-3-4-13(7-11(10)2)20-18(24)15(17(23)19-20)9-12-8-14(21(25)26)5-6-16(12)22/h3-9,22H,1-2H3,(H,19,23)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZWUMZLZBYLSE-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])O)C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC(=C3)[N+](=O)[O-])O)/C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-dimethylphenyl)-4-(2-hydroxy-5-nitrobenzylidene)-3,5-pyrazolidinedione
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1-(3,4-dimethylphenyl)-4-(2-hydroxy-5-nitrobenzylidene)-3,5-pyrazolidinedione
Reactant of Route 6
1-(3,4-dimethylphenyl)-4-(2-hydroxy-5-nitrobenzylidene)-3,5-pyrazolidinedione

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